2,6-Phenylnaphthalene Core Delivers 50× Higher Solubility and Reduced Hole Reorganization Energy Versus 1,4-Core in OLED HTMs
A direct comparative study of hole transporting materials (HTMs) built on 2,6-phenylnaphthalene (2,6-NP) vs. 1,4-phenylnaphthalene (1,4-NP) cores demonstrated that the 2,6-NP core provides a coplanar structure leading to reduced hole reorganization energy and enhanced hole mobility. The 2,6-NP-based HTM 2,6-NPNP exhibited approximately 50 times higher solubility than the commercial HTM NPB, a benchmark comparator. The pinacol boronate ester of the 2,6-NP core is the direct synthetic precursor for constructing such HTMs via Suzuki–Miyaura coupling [1].
| Evidence Dimension | Solubility of HTM materials (core geometry effect) |
|---|---|
| Target Compound Data | 2,6-NPNP solubility ~50× higher than NPB; reduced hole reorganization energy vs. 1,4-NP core |
| Comparator Or Baseline | 1,4-NP core (asymmetric, twisted; higher reorganization energy); NPB (commercial HTM, lower solubility) |
| Quantified Difference | ~50-fold solubility enhancement; turn-on voltage Von = 2.54 V for 2,6-NPNP device |
| Conditions | Solution-processed OLED device; HTM film formation; DFT calculations and MD simulations |
Why This Matters
Procuring the 2-yl pinacol boronate is critical for synthesizing OLED HTMs with dramatically improved solubility and charge-transport performance, directly impacting device efficiency and processability.
- [1] Kim, J.; Lee, D.-H.; Park, J.; Lee, S.; Lee, J. Molecular Design and Synthesis of Highly Soluble Hole Transporting Materials Based on Phenylnaphthalene Cores for Solution-Processible OLEDs. Dyes and Pigments 2024, 222, 111879. View Source
